Tris(tert-butylphenyl) phosphate
Description
Tris(tert-butylphenyl) phosphate (TTBPP), also referred to as tert-butylphenyl diphenyl phosphate (BPDP) in some studies, is an organophosphate ester (OPE) flame retardant and plasticizer. It is widely used in industrial and consumer products, including furniture foam, electronics, and building materials, to meet flammability standards . BPDP has been frequently detected in household dust and human urine, with metabolites such as tert-butylphenyl phenyl phosphate and diphenyl phosphate (DPHP) identified in biomonitoring studies . Its structural similarity to neurotoxic organophosphate pesticides raises concerns about developmental neurotoxicity (DNT) and skeletal toxicity, particularly its inhibition of Hedgehog (Hh) signaling, a critical pathway in bone and cartilage development .
Properties
CAS No. |
28777-70-0 |
|---|---|
Molecular Formula |
C30H39O4P |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
tris(2-tert-butylphenyl) phosphate |
InChI |
InChI=1S/C30H39O4P/c1-28(2,3)22-16-10-13-19-25(22)32-35(31,33-26-20-14-11-17-23(26)29(4,5)6)34-27-21-15-12-18-24(27)30(7,8)9/h10-21H,1-9H3 |
InChI Key |
SPUXJWDKFVXXBI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)(C)C)OC3=CC=CC=C3C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)(C)C)OC3=CC=CC=C3C(C)(C)C |
Other CAS No. |
28777-70-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
BPDP belongs to the aromatic OPE subgroup, which includes compounds like triphenyl phosphate (TPHP), tricresyl phosphate (TMPP), and isopropylated triphenyl phosphate (IPPP). These compounds share a triester phosphate core but differ in substituents, influencing their persistence, bioactivity, and toxicity . Halogenated OPEs, such as tris(2-chloroethyl) phosphate (TCEP) and tris(1,3-dichloro-2-propyl) phosphate (TDCPP), exhibit distinct properties due to chlorine or bromine substituents, enhancing their flame retardancy but increasing environmental persistence .
Toxicity Profiles
- Developmental Neurotoxicity (DNT): BPDP and other aromatic OPEs (e.g., TPHP, IPPP) disrupt neurodevelopmental processes at concentrations comparable to brominated flame retardants (BFRs) like BDE-47 and TBBPA. In vitro assays show BPDP induces hypoactivity in zebrafish at 2–4 µM, similar to TPHP (0.5–1 µM) .
Skeletal Toxicity:
BPDP exposure in mouse limb bud cultures suppresses chondrogenesis and osteogenesis markers (e.g., Runx2, Sp7), with effects rescued partially by Hh agonists. In contrast, TPHP and IPPP primarily alter thyroid hormone signaling, indicating divergent pathways .Environmental Persistence and Exposure:
BPDP metabolites are detected in 14–94.5% of human urine samples, with concentrations up to 351 ng/ml . Comparatively, the structurally similar tris(2,4-di-tert-butylphenyl) phosphate (AO168═O) is found in Canadian indoor dust at geometric mean concentrations of 1.97 µg/g—higher than TPHP (0.38–2.17 µg/g) and TDCPP (0.57 µg/g) .
Metabolic and Degradation Pathways
BPDP degrades into DPHP, a metabolite shared with TPHP and other triaryl OPEs, complicating exposure assessments .
Regulatory and Health Risk Considerations
In contrast, AO168═O, despite lacking industrial production records, has unexpectedly high environmental levels, with lipidomic studies linking it to disrupted lipid metabolism .
Data Tables
Table 1: Comparative Toxicity of BPDP and Selected OPEs
Table 2: Human Exposure Biomarkers
Key Research Findings
- BPDP’s inhibition of Hh signaling distinguishes it mechanistically from other OPEs, which primarily target endocrine or oxidative stress pathways .
- AO168═O, a structurally related OPE, is emerging as a high-concentration indoor pollutant, yet its toxicity profile remains understudied compared to BPDP .
- Human exposure to BPDP and TPHP exceeds in vitro hazard thresholds, necessitating stricter regulatory scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
